molecular formula C7H12N4O B15327458 2-(Methylamino)-3-(1h-pyrazol-1-yl)propanamide

2-(Methylamino)-3-(1h-pyrazol-1-yl)propanamide

Cat. No.: B15327458
M. Wt: 168.20 g/mol
InChI Key: MYYGQXFROSAZDC-UHFFFAOYSA-N
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Description

2-(Methylamino)-3-(1H-pyrazol-1-yl)propanamide is an organic compound that features a pyrazole ring and a methylamino group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 1H-pyrazole with a suitable propanamide derivative. One common method includes the use of a methylamine source to introduce the methylamino group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

2-(Methylamino)-3-(1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-3-(1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-3-(1H-pyrazol-1-yl)propanamide
  • 2-(Methylamino)-3-(1H-imidazol-1-yl)propanamide
  • 2-(Methylamino)-3-(1H-pyrrol-1-yl)propanamide

Uniqueness

2-(Methylamino)-3-(1H-pyrazol-1-yl)propanamide is unique due to the presence of both a pyrazole ring and a methylamino group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and distinct reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-(methylamino)-3-pyrazol-1-ylpropanamide

InChI

InChI=1S/C7H12N4O/c1-9-6(7(8)12)5-11-4-2-3-10-11/h2-4,6,9H,5H2,1H3,(H2,8,12)

InChI Key

MYYGQXFROSAZDC-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=CC=N1)C(=O)N

Origin of Product

United States

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